Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)6(2)5-15-10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXDXLWSWOWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering the electronic properties of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .
Scientific Research Applications
Chemistry
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate serves as a crucial building block for synthesizing more complex molecules. It is involved in various chemical reactions such as:
- Oxidation : Can be oxidized to form corresponding oxo derivatives.
- Reduction : Reduction reactions yield altered electronic properties.
- Substitution : Electrophilic and nucleophilic substitutions can occur at various positions on the imidazole and thiazole rings.
Biology
Research has indicated that this compound holds potential biological activities:
- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation through mechanisms involving interaction with specific molecular targets.
Medicine
In the field of drug development, this compound is being studied for:
- Therapeutic Applications : Its potential to act as a therapeutic agent in treating diseases due to its unique mechanism of action.
- Target Engagement : The compound's ability to bind to enzymes or receptors alters their activity, which may lead to new treatment pathways.
Industry
The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in:
- Material Science : Development of novel polymers or composites.
- Chemical Manufacturing : As a reagent or intermediate in various industrial processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated that the compound exhibited significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related imidazo[2,1-b]thiazole derivatives, highlighting key differences in substituents, synthesis routes, and biological activities:
Structural and Functional Analysis
Trifluoromethyl (CF₃): The CF₃ group in increases electron-withdrawing effects and lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. Aldehyde vs. Ester: The carbaldehyde derivative offers a reactive site for further functionalization, unlike the ester group in the target compound, which is more stable under physiological conditions.
Synthetic Routes: The target compound is synthesized via cyclization of ethyl 3-oxopropanoate derivatives with 2-aminothiazoles , whereas CF₃-substituted analogs require halogenated intermediates and specialized reagents (e.g., CBr₄) .
Biological Applications :
- Kinase Inhibition : Pyridinyl-substituted thiazoles (e.g., ) show potent CDK9 inhibition (IC₅₀ < 100 nM), whereas the target compound’s bioactivity remains underexplored but inferred to modulate similar pathways.
- Receptor Modulation : The 4-chlorophenyl derivative acts as a CAR agonist, suggesting that aryl substituents at position 6 could enhance nuclear receptor binding.
Key Differences in Physicochemical Properties
Biological Activity
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound characterized by its unique fused imidazole and thiazole ring structure, along with an ethyl ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂N₂O₂S
- Molecular Weight : Approximately 224.28 g/mol
- Structural Features : The compound features two methyl groups located at positions 3 and 6 of the imidazole ring, which significantly influence its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit essential enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition disrupts critical cellular processes necessary for the survival and growth of these cells.
- Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects depending on the specific application context.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of microorganisms by disrupting their metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer activity. It has been tested against various human cancer cell lines, including:
| Cell Line | IC50 Value (μg/mL) | Activity |
|---|---|---|
| MCF-7 | < 2.21 | High |
| HepG2 | < 1.67 | High |
| A549 | < 1.11 | High |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent cytotoxic effects against these cell lines .
Case Studies
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antitumor activity. Among these compounds, this compound showed superior inhibitory effects compared to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies have revealed that this compound interacts favorably with key targets such as EGFR and BRAF V600E mutants, suggesting its potential as a targeted therapy in cancer treatment .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazole derivatives but exhibits unique biological properties due to its specific substitution pattern. Here is a comparison with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate | Different methyl group positioning | Variations in biological activity potential |
| Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Different substitution pattern | Distinct reactivity profiles |
The unique combination of structural features in this compound enhances its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-component reactions. For example, cyclization of 2-mercaptoimidazoles with α-halo ketones in refluxing toluene or acetonitrile yields the imidazo[2,1-b]thiazole core. Optimization involves:
- Using NH4Cl as a catalyst to enhance reaction efficiency .
- Solvent selection (e.g., toluene for reflux conditions) and stoichiometric control of reagents like ethyl 3-oxobutanoate derivatives .
- Monitoring reaction progress via TLC and isolating products through recrystallization (ethanol or benzene) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic Methods :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.4–2.6 ppm; ester carbonyl at ~170 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1643 cm⁻¹, C-N at ~1565 cm⁻¹) .
- Chromatographic/Mass Spectrometry :
- HPLC/LC-MS : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- HRMS : Confirms molecular ions (e.g., [M+H]+ calculated for C11H13N2O2S: 261.0698) .
Advanced Research Questions
Q. How do structural modifications at the 3-, 5-, and 6-positions of the imidazo[2,1-b]thiazole scaffold affect 15-lipoxygenase (15-LOX) inhibitory activity?
- SAR Insights :
- 5-Carboxylate Group : Essential for hydrogen bonding with the enzyme active site. Ethyl esters improve solubility over methyl analogs .
- 3,6-Dimethyl Substitution : Enhances hydrophobic interactions; bulkier groups (e.g., 2,4,4-trimethylpentan-2-yl) increase potency (IC50 = 11.5 µM vs. quercetin’s 23 µM) .
- Amino vs. Alkyl Substituents : Bulky alkyl groups at position 5 improve selectivity over cyclooxygenase (COX) isoforms .
- Data Table :
| Substituent (Position) | IC50 (µM) | Selectivity (15-LOX vs. COX-1) |
|---|---|---|
| 5-(2,4,4-Trimethylpentan-2-yl) | 11.5 | >10-fold |
| 5-Cyclohexyl | 35.0 | ~5-fold |
| Reference (Quercetin) | 23.0 | Non-selective |
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and cellular activity in anti-inflammatory assays?
- Strategies :
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, as poor permeability may explain reduced activity despite high in vitro potency .
- Redox Interference Testing : Assess compound stability in H2O2-rich environments (e.g., PC12 cell models) to rule out false negatives in antioxidant assays .
- Proteomic Profiling : Identify off-target interactions (e.g., with 5-LOX or COX-2) using affinity chromatography or pull-down assays .
Q. What in vivo models are suitable for evaluating the therapeutic potential of derivatives in neurodegenerative or inflammatory diseases?
- Model Systems :
- Atherosclerosis : ApoE−/− mice fed a high-fat diet, monitoring aortic plaque formation and 15-LOX expression .
- Neuroinflammation : H2O2-induced oxidative stress in PC12 cells or MPTP-treated mice for Parkinson’s disease .
- Dosing : Oral bioavailability studies in rodents using PEG-400 formulations (10–50 mg/kg daily) .
Methodological Considerations
- Contradiction Analysis : When IC50 values conflict across studies (e.g., enzyme vs. cell-based assays), validate assay conditions (pH, substrate concentration) and confirm compound stability via NMR or LC-MS post-assay .
- Synthetic Challenges : Avoid N-acylation side products during cyclization by using POCl3 instead of acetic anhydride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
